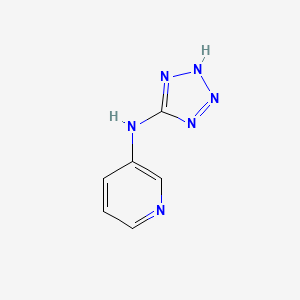

N-(2H-Tetrazol-5-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2H-tetrazol-5-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c1-2-5(4-7-3-1)8-6-9-11-12-10-6/h1-4H,(H2,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEADSMOAMYGFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2110696-13-2 | |

| Record name | N-(2H-1,2,3,4-tetrazol-5-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of N 2h Tetrazol 5 Yl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(2H-Tetrazol-5-yl)pyridin-3-amine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons. For a related compound, 3-(1H-tetrazol-5-yl)pyridine, the proton chemical shifts in DMSO-d6 are observed at δ 9.21 (1H, s), 8.71-8.72 (1H, d), 8.41-8.44 (1H, t), and 7.53-7.57 (1H, d) ppm. rsc.org These signals correspond to the protons on the pyridine (B92270) and tetrazole rings.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. For 3-(1H-tetrazol-5-yl)pyridine, the carbon resonances appear at δ 164.00, 155.77, 147.67, 135.99, 132.94, and 124.98 ppm in DMSO-d6. rsc.org A key distinction between 1,5-disubstituted and 2,5-disubstituted tetrazoles is the chemical shift of the tetrazole carbon, which differs by approximately 10 ppm. For instance, the carbon in 2-methyl-5-phenyltetrazole resonates at δ = 164.25 ppm, while in 1-methyl-5-phenyltetrazole (B3340059) it is at δ = 154.2 ppm. mdpi.com This difference is a valuable diagnostic tool for assigning the correct isomer.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Tetrazole and Pyridine Moieties.

| Nucleus | Compound Fragment | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

|---|---|---|---|---|---|

| ¹H | Pyridine-H | 9.21 | s | DMSO-d6 | rsc.org |

| ¹H | Pyridine-H | 8.71-8.72 | d | DMSO-d6 | rsc.org |

| ¹H | Pyridine-H | 8.41-8.44 | t | DMSO-d6 | rsc.org |

| ¹H | Pyridine-H | 7.53-7.57 | d | DMSO-d6 | rsc.org |

| ¹³C | Tetrazole-C | 164.00 | - | DMSO-d6 | rsc.org |

| ¹³C | Pyridine-C | 155.77 | - | DMSO-d6 | rsc.org |

| ¹³C | Pyridine-C | 147.67 | - | DMSO-d6 | rsc.org |

| ¹³C | Pyridine-C | 135.99 | - | DMSO-d6 | rsc.org |

| ¹³C | Pyridine-C | 132.94 | - | DMSO-d6 | rsc.org |

| ¹³C | Pyridine-C | 124.98 | - | DMSO-d6 | rsc.org |

Multinuclear NMR Spectroscopy (e.g., ¹⁴N, ¹⁵N) for Nitrogen Environments

Given the high nitrogen content of this compound, multinuclear NMR spectroscopy, particularly of ¹⁴N and ¹⁵N, offers direct insight into the different nitrogen environments within the molecule. While ¹⁴N NMR is often characterized by broad signals, ¹⁵N NMR, especially when coupled with techniques like HMBC (Heteronuclear Multiple Bond Correlation), can provide precise chemical shift information. For related tetrazole-containing compounds, distinct signals are observed for the "pyridine-type" and "pyrrole-type" nitrogen atoms within the tetrazole ring. researchgate.net For instance, in some pyrazole (B372694) derivatives, the pyridine-type nitrogen (N-2) appears around δ -68.6 to -71.8 ppm, while the pyrrole-type nitrogen (N-1) is found at approximately δ -169.9 to -162.9 ppm. researchgate.net These values are crucial for confirming the tautomeric form and the electronic structure of the nitrogen-rich heterocyclic systems.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods probe the vibrational modes of molecules, which are characteristic of specific bonds and structural motifs.

In the IR spectrum of related tetrazole derivatives, characteristic absorption bands are observed for the tetrazole ring, including N-H and N=N stretching and bending vibrations, typically around 1450 cm⁻¹. For compounds containing a pyridine ring, vibrations associated with the pyridine ring are also evident. researchgate.net The coordination of the pyridine nitrogen to a metal ion, for example, can cause a noticeable shift in these bands. researchgate.net Raman spectroscopy provides complementary information and is particularly useful for studying symmetric vibrations and can be employed to monitor changes in spin states in coordination complexes. mdpi.com

Table 2: Key Vibrational Frequencies for this compound and Related Structures.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Spectroscopy | Reference |

|---|---|---|---|---|

| N-H Stretch | Tetrazole | ~3417 | IR | rsc.org |

| C=N Stretch | Pyridine/Tetrazole | 1591-1669 | IR | medipol.edu.tr |

| N=N Stretch | Tetrazole | ~1450 | IR | |

| Pyridine Ring Vibrations | Pyridine | 600-800 | IR | researchgate.net |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for accurately determining the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, HRMS allows for the unambiguous determination of the elemental composition. For instance, the molecular formula of a related compound, (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol, was confirmed by HRMS, which showed a calculated m/z of 272.11757 for [M+H]⁺ and an obtained value of 272.11740. mdpi.com

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. A characteristic fragmentation pathway for many tetrazole-containing compounds is the elimination of a molecule of nitrogen (N₂). colab.ws In some cases, such as with 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the most intense ion in the spectrum corresponds to the [M + H – N₂]⁺ fragment. colab.ws

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy probes the electronic transitions within a molecule and provides information about the extent of conjugation. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. For 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the UV-Vis spectrum was used to confirm its identity. mdpi.com Bathochromic shifts (shifts to longer wavelengths) in the UV-Vis spectra of related compounds upon coordination to a metal ion can indicate metal-ligand charge transfer transitions and an extension of the π-delocalized system. researchgate.net The complexing properties of tetrazole derivatives with various metal cations have been investigated using UV-Vis titrations, which can be used to estimate the stability of the resulting complexes. researchgate.net

Theoretical and Computational Investigations of N 2h Tetrazol 5 Yl Pyridin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and CASPT2)

Quantum chemical calculations are fundamental in predicting the molecular properties of N-(2H-Tetrazol-5-yl)pyridin-3-amine. Methods like Density Functional Theory (DFT) are frequently used for their balance of accuracy and computational cost, providing detailed information on electronic structure, geometry, and vibrational frequencies. mdpi.com For more complex electronic phenomena, such as excited states, more advanced methods like CASPT2 (Complete Active Space Perturbation Theory Second Order) may be employed.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity and electronic properties. colab.ws The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and its tendency to undergo electronic transitions. researchgate.net

In studies of similar pyridyl-tetrazole structures, the HOMO is often localized over the electron-rich pyridine (B92270) and tetrazole rings, while the LUMO may be distributed differently depending on the molecule's specific conformation and substituents. researchgate.net This distribution governs the charge transfer interactions within the molecule. researchgate.net The HOMO-LUMO gap is a critical parameter derived from these calculations, with a smaller gap suggesting higher reactivity. ijcce.ac.ir

Table 1: Representative Frontier Molecular Orbital Energies for Pyridyl-Tetrazole Analogs

| Compound/Tautomer | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridyl-Tetrazole Analog A | B3LYP/6-311G | -9.98 | 1.25 | 11.23 |

| Pyridyl-Tetrazole Analog B | B3LYP/6-311G | -8.82 | 1.14 | 9.96 |

Note: Data are illustrative based on findings for structurally related compounds. researchgate.net

DFT calculations can accurately predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.com These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of the synthesized compound. For instance, calculated vibrational frequencies can be correlated with experimental IR absorption bands corresponding to specific functional groups like N-H stretching or ring vibrations. nih.gov Similarly, predicted NMR chemical shifts, often calculated using the Gauge-Including Atomic Orbital (GIAO) method, can be compared with experimental ¹H and ¹³C NMR spectra to assign signals to specific atoms in the molecule. mdpi.comijcce.ac.ir

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Parameter | Functional Group / Atom | Predicted Value | Experimental Value |

| IR Frequency (cm⁻¹) | N-H Stretch (Tetrazole) | ~3350 | 3300-3400 |

| IR Frequency (cm⁻¹) | C=N Stretch (Rings) | ~1610 | 1580-1650 |

| ¹H NMR Chemical Shift (ppm) | Pyridine H | 7.5 - 8.5 | 7.3 - 8.6 |

| ¹³C NMR Chemical Shift (ppm) | Tetrazole C5 | ~155 | ~150-160 |

Note: Values are representative and based on data for analogous structures. mdpi.combg.ac.rs

Tautomerism and Isomerism Studies (1H- vs. 2H-Tetrazole Forms)

A critical feature of 5-substituted tetrazoles is the existence of tautomers, primarily the 1H- and 2H-forms, which differ in the position of the hydrogen atom on the tetrazole ring. researchgate.netnih.gov The compound this compound specifies the 2H-tautomer. Computational studies are essential for determining the relative stabilities of these tautomers. thieme-connect.de

Calculations often show that the 2H-tautomer is more stable in the gas phase, while the 1H-tautomer may be favored in solution. thieme-connect.de The presence of the pyridyl group and the amino linker introduces further complexity, including the potential for different rotational isomers (conformers) for each tautomer. conicet.gov.ar Theoretical studies on 2-(tetrazol-5-yl)pyridine, a closely related isomer, have shown that the 1H tautomer is more stable, but different conformers have very close energy levels, suggesting a dynamic equilibrium. scispace.comconicet.gov.ar This equilibrium is significant as the two tautomers possess different physicochemical properties, including dipole moment and hydrogen bonding capabilities. researchgate.net

Molecular Dynamics Simulations and Conformational Flexibility

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of this compound over time. nih.gov While quantum calculations focus on static, minimized structures, MD simulations model the movement of atoms at a given temperature, revealing how the molecule explores different conformations. These simulations can be used to study the stability of the molecule's conformation in different environments, such as in solution, and to investigate its interaction with biological targets by simulating its binding within a protein's active site. nih.gov Analysis of the simulation trajectory, using metrics like the Root-Mean-Square Deviation (RMSD), can indicate the stability of a particular conformation. cu.edu.eg

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms at the molecular level. For tetrazole-containing compounds, this includes studying thermal or photochemical decomposition and rearrangement reactions. nih.gov DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates to determine the most likely pathway and the reaction's activation energy. bg.ac.rs

For example, studies on the Dimroth rearrangement in related N,1-diaryl-1H-tetrazol-5-amines have used DFT to show that the opening of the tetrazole ring is the rate-determining step. bg.ac.rs Similarly, the photochemical decomposition of pyridyl-tetrazoles has been investigated computationally, revealing pathways involving the elimination of N₂ to form reactive carbodiimide (B86325) intermediates. conicet.gov.ar These theoretical investigations provide a mechanistic understanding that is often difficult to obtain through experimental means alone.

Chemical Reactivity and Stability of N 2h Tetrazol 5 Yl Pyridin 3 Amine

Intramolecular Rearrangements and Tautomeric Equilibria

The tetrazole ring in N-(2H-Tetrazol-5-yl)pyridin-3-amine is subject to prototropic tautomerism, a phenomenon where a proton can move between different nitrogen atoms within the ring. This results in the existence of two primary tautomeric forms: the 1H- and 2H-tautomers. thieme-connect.comresearchgate.net The equilibrium between these forms is a delicate balance influenced by several factors.

The nature of the substituent at the 5-position of the tetrazole ring plays a significant role in determining which tautomer is more stable. researchgate.net Additionally, the polarity of the solvent can shift the equilibrium. In polar solvents, the 1H-tautomer is often favored, while the less polar 2H-tautomer tends to predominate in nonpolar solvents and in the gas phase. researchgate.net The presence of bulky substituents on the tetrazole ring can also favor the formation of the 2H-tautomer. mdpi.com

It is important to note that different tautomers can exhibit distinct chemical properties and biological activities. researchgate.net The ability of the tetrazole ring to exist in these different forms is a key aspect of its chemical character and its utility in various applications.

Thermal Stability and Decomposition Pathways

Tetrazole-containing compounds are known for their high nitrogen content and energetic properties, which directly relate to their thermal stability and decomposition behavior. colab.wsresearchgate.net The thermal stability of such compounds is often investigated using techniques like differential thermal analysis (DTA). rsc.org

The introduction of different functional groups onto the tetrazole or adjacent rings can significantly alter the thermal stability. For example, the presence of a nitro group can decrease thermal stability compared to an amino group. rsc.org

Chemical Stability in Varied Solvent Systems and pH Conditions

Tetrazoles are generally recognized for their stability across a wide range of pH values. thieme-connect.com They are also stable to many common oxidizing and reducing agents. thieme-connect.com This inherent stability contributes to their utility in diverse chemical environments.

The acidity of the tetrazole ring is a crucial property. The pKa value of a 5-substituted 1H-tetrazole is comparable to that of a carboxylic acid, typically ranging from 4.5 to 4.9. rug.nl This acidity means that at physiological pH (around 7.4), the tetrazole ring will be ionized, forming the tetrazolate anion. mdpi.comrug.nl This ionization is important for the biological activity of many tetrazole-containing drugs.

The stability in different solvents is also a key consideration. The tautomeric equilibrium, as mentioned earlier, can be influenced by solvent polarity. researchgate.netmdpi.com Low-polarity solvents tend to favor the 2H-tautomer. mdpi.com The solubility and reactivity of this compound will therefore be dependent on the specific solvent system being used.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) and Tetrazole Rings

The pyridine and tetrazole rings in this compound present different reactivities towards electrophilic and nucleophilic attack.

Pyridine Ring: The pyridine ring is generally considered electron-deficient and is therefore more susceptible to nucleophilic substitution than electrophilic substitution. The amino group on the pyridine ring is an activating group, which can influence the position of substitution.

Tetrazole Ring: The tetrazole ring is also an electron-rich system. Alkylation and other electrophilic reactions typically occur at the nitrogen atoms of the tetrazole ring. researchgate.net The reaction with an electrophile can lead to a mixture of N-1 and N-2 substituted regioisomers. researchgate.net The specific outcome of these reactions is influenced by the nature of the reactants, the reaction medium, and other factors. researchgate.net

Nucleophilic Substitution: The amino group of this compound can act as a nucleophile. Primary amines can react with electrophiles such as halogenoalkanes in nucleophilic substitution reactions. chemguide.co.uk The lone pair of electrons on the nitrogen atom initiates the attack on an electron-deficient center. chemguide.co.uk The nucleophilicity of amines generally increases with their basicity. masterorganicchemistry.com

The azide (B81097) ion (N₃⁻), which is structurally related to the tetrazole ring, is a potent nucleophile. masterorganicchemistry.com This high nucleophilicity is a key feature in various synthetic reactions. masterorganicchemistry.com

Design and Synthesis of N 2h Tetrazol 5 Yl Pyridin 3 Amine Derivatives and Analogues

Modification of the Pyridine (B92270) Moiety in N-(2H-Tetrazol-5-yl)pyridin-3-amine Analogues

Modifications to the pyridine ring are a cornerstone of creating analogues of this compound. The pyridine moiety, a six-membered heterocycle with one nitrogen atom, offers multiple positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. ijpsonline.com These changes can significantly influence the compound's interaction with biological targets. ijpsonline.com

A common strategy involves the introduction of various substituents onto the pyridine ring. For instance, in related heterocyclic systems, palladium-catalyzed cross-coupling reactions are utilized on bromo-precursors to introduce a diversity of functional groups in the later stages of synthesis. nih.gov This approach allows for the efficient creation of a series of analogues with varied substituents, such as dimethylamino groups. nih.gov Research into other pyridyl-containing compounds, like thiazolo[4,5-b]pyridin-2-ones, demonstrates the introduction of methyl groups onto the pyridine ring. pensoft.net

In the context of designing kinase inhibitors, the amino pyridine moiety is recognized for its ability to bind to the kinase hinge region. nih.gov Modifications around this core, including substitutions on the pyridine ring, are a key aspect of developing structure-activity relationships (SAR). The synthesis of compounds like 5-(pyridin-3-yl)-1H-indole-4,7-dione highlights how N-alkyl substitutions on a pyridine-containing scaffold can yield promising inhibitory activity. ijpsonline.com

Table 1: Examples of Pyridine Moiety Modification in Related Heterocyclic Systems

| Base Scaffold | Pyridine Modification | Synthetic Strategy | Reference |

|---|---|---|---|

| Chromeno[2,3-b]pyridine | Introduction of R7 and R8 A-ring (pyridine precursor) substituents | Palladium-catalyzed cross-coupling on bromo precursors | nih.gov |

| Thiazolo[4,5-b]pyridin-2-one | Methyl group substitution at C7 | [3+3]-cyclocodensation reactions | pensoft.net |

| 1H-indole-4,7-dione | N-alkyl substituted side chain of 5-(pyridin-3-yl) group | Multi-step synthesis and SAR exploration | ijpsonline.com |

Substitution Patterns on the 2H-Tetrazole Ring

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a critical component of the title compound and a frequent target for modification. rug.nl It exists in two main tautomeric forms, 1H and 2H, and this equilibrium can be influenced by substituents and the surrounding chemical environment. mdpi.comresearchgate.net Alkylation is a common modification, typically occurring on the N1 or N2 positions of the tetrazole ring, which can lead to a mixture of regioisomers. mdpi.com

For example, in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, methylation of a tetrazole substituent resulted in both 7-(2-Methyl-2H-tetrazol-5-yl)-imidazo[1,2-a]pyridine and 7-(1-Methyl-1H-tetrazol-5-yl)-imidazo[1,2-a]pyridine, demonstrating the formation of N-substituted isomers. google.com The synthesis of 1-substituted tetrazoles can be achieved through various catalyzed reactions, such as the reaction of amines, sodium azide (B81097), and triethyl orthoformate. researchgate.net

Beyond N-alkylation, substitution at the C5 position is also a key synthetic route, although in the parent compound this position is occupied by the pyridin-3-amine group. For other tetrazoles, the C5 proton can be removed by a strong base, allowing for the introduction of various electrophiles to create 1,5-disubstituted tetrazoles. mdpi.com The choice of synthetic method, such as a [3+2] azide-nitrile cycloaddition, is crucial for constructing the substituted tetrazole ring itself. researchgate.net The physicochemical properties of the tetrazole, including its pKa, are similar to a carboxylic acid, making it a valuable bioisostere in medicinal chemistry. mdpi.comacs.org

Table 2: N-Alkylation on Tetrazole Rings in Heterocyclic Compounds

| Compound Name | Substitution Pattern | Parent Scaffold | Reference |

|---|---|---|---|

| 7-(2-Methyl-2H-tetrazol-5-yl)-imidazo[1,2-a]pyridine | Methyl group at N2 | Imidazo[1,2-a]pyridine | google.com |

| 7-(1-Methyl-1H-tetrazol-5-yl)-imidazo[1,2-a]pyridine | Methyl group at N1 | Imidazo[1,2-a]pyridine | google.com |

Introduction of Bridging Linkers and Heterocyclic Hybrid Systems

A powerful strategy in the design of novel derivatives is the introduction of bridging linkers to connect the core this compound structure to other chemical entities or to create fused, hybrid heterocyclic systems. This approach can generate molecules with expanded structures and potentially new or enhanced functionalities.

One method involves using the tetrazole or pyridine moiety as a scaffold to attach linkers. For instance, derivatives of 2-(1H-tetrazol-5-yl) pyridine have been synthesized by first reacting it with ethyl chloroacetate (B1199739) to form an acetate (B1210297) linker on one of the tetrazole nitrogens. This intermediate is then converted to a hydrazide, which serves as a point of attachment for various aromatic aldehydes, creating a series of Schiff bases. This effectively introduces a flexible linker and a second heterocyclic or aromatic system.

Another approach involves creating fused or directly linked heterocyclic systems. Research has focused on bi-stable spin-crossover complexes using ligands such as 2-(1H-pyrazol-1-yl)-6-(1H-tetrazol-5-yl)pyridine (ptp). researchgate.net In this case, the pyridine ring acts as a central bridge connecting a pyrazole (B372694) ring at the 2-position and a tetrazole ring at the 6-position, forming a tridentate ligand. researchgate.net Similarly, the synthesis of pyrazole-tetrazole hybrids has been explored, where the two heterocyclic rings are joined, for example, through a direct carbon-nitrogen bond. mdpi.com These hybrid systems combine the chemical properties of multiple heterocycles into a single molecule.

Table 3: Examples of Linkers and Hybrid Systems

| Derivative Type | Core Structure | Linker/Hybrid Component | Synthetic Approach | Reference |

|---|---|---|---|---|

| Schiff Bases | 2-(1H-tetrazol-5-yl) pyridine | -CH2-CO-NH-N=CH-Ar | Reaction of acetohydrazide with aldehydes | |

| Tridentate Ligand | Pyridine | Pyrazole and Tetrazole | Rational ligand design and synthesis | researchgate.net |

| Ring-Constrained Analogues | 2-Anilino-4-(thiazol-5-yl)pyrimidine | Thiazolo[4,5-h]quinazoline | Rational design and multi-step synthesis | acs.org |

Rational Design Principles for Combinatorial Libraries of Derivatives

The creation of combinatorial libraries, which are large collections of structurally related compounds, is a key strategy for efficiently exploring the chemical space around a lead compound like this compound. Rational design principles are employed to guide the synthesis of these libraries, ensuring diversity and relevance.

A cornerstone of this approach is the use of computational tools, such as docking calculations, to predict how potential analogues will bind to a target. nih.gov This allows for the pre-selection of derivatives that are most likely to have the desired activity, focusing synthetic efforts. This is often combined with the development of an efficient and flexible synthetic route that allows for the late-stage introduction of diverse substituents. nih.gov For example, a strategy might involve creating a common intermediate with a reactive handle, like a bromine atom, which can then be subjected to various cross-coupling reactions to quickly generate a wide array of final products. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-7-(dimethylamino)-3-(1H-tetrazol-5-yl)-5H-chromeno[2,3-b]pyridin-5-one |

| Thiazolo[4,5-b]pyridin-2-one |

| 5-(pyridin-3-yl)-1H-indole-4,7-dione |

| 7-(2-Methyl-2H-tetrazol-5-yl)-imidazo[1,2-a]pyridine |

| 7-(1-Methyl-1H-tetrazol-5-yl)-imidazo[1,2-a]pyridine |

| 2-(1H-tetrazol-5-yl) pyridine |

| Ethyl [5-(pyridin-2-yl)-1H-tetrazol-1-yl] acetate |

| 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl] acetohydrazide |

| 2-(1H-pyrazol-1-yl)-6-(1H-tetrazol-5-yl)pyridine |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine |

Mechanistic Insights into Biological Activity and Molecular Interactions

Bioisosterism with Carboxylic Acid and Amide Moieties in Molecular Design

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in drug design. tandfonline.comnih.govacs.org This is due to their comparable pKa values (4.5–4.9 for tetrazole versus 4.2–4.4 for carboxylic acid), similar size, and spatial arrangement of heteroatom lone pairs. nih.gov The tetrazole moiety, like a carboxylic acid, can engage in significant hydrogen bonding interactions, which are crucial for molecular recognition at biological targets. nih.govnih.gov For instance, the tetrazole ring can form four orthogonal hydrogen bonds in the plane of its five-membered ring. nih.gov

A key advantage of using a tetrazole in place of a carboxylic acid is its enhanced metabolic stability. tandfonline.combohrium.com Carboxylic acids are often susceptible to metabolic transformations in the liver, which can lead to rapid clearance and reduced bioavailability. tandfonline.com The tetrazole ring is generally resistant to such metabolic degradation, potentially leading to a longer duration of action. ualg.pt Furthermore, tetrazolate anions are typically more lipophilic than the corresponding carboxylates, which can improve a drug's ability to cross cell membranes. acs.orgnih.gov This increased lipophilicity and the distribution of the negative charge over the larger surface area of the tetrazole ring can be advantageous for protein-ligand interactions. acs.org

The replacement of a carboxylic acid with a tetrazole has been a successful strategy in the development of numerous marketed drugs, including the antihypertensive medication losartan. tandfonline.comnih.gov In the case of losartan, the tetrazole derivative demonstrated superior oral bioavailability and efficacy compared to its carboxylic acid counterpart. nih.govnih.gov It is important to note, however, that the success of this bioisosteric replacement is case-dependent and does not always lead to improved biological activity. acs.orgresearchgate.net In some instances, 1,5-disubstituted tetrazoles have also been effectively used as bioisosteres for cis-amide bonds in peptidomimetics. acs.org

Receptor Antagonism and Agonism Mechanisms (e.g., mGlu5 Receptor Antagonism)

The tetrazolylpyridine scaffold is a component of molecules designed to interact with various receptors. While specific data on the direct interaction of N-(2H-Tetrazol-5-yl)pyridin-3-amine with the mGlu5 receptor is not prevalent in the provided search results, the broader class of tetrazole-containing compounds has been extensively studied for receptor-modulating activities. researchgate.net

For example, tetrazole derivatives have been instrumental in the development of angiotensin II receptor antagonists. nih.gov In these antagonists, the acidic tetrazole group is thought to interact with key residues, such as lysine, within the receptor binding pocket. nih.gov This interaction, however, may be more complex than a simple salt bridge and could involve hydrogen bonding. nih.gov The specific geometry and electronic properties of the tetrazole ring are crucial for achieving high-affinity binding. nih.gov

The tetrazole moiety has also been incorporated into compounds targeting other receptors, such as cysteinyl leukotriene receptors and the human growth hormone secretagogue (GHS) receptor. nih.govacs.org In the case of leukotriene receptor antagonists, the substitution of a carboxylic acid with a tetrazole led to a significant increase in in vitro activity, which was attributed to a more favorable interaction with an arginine residue in the active site of the receptor. ualg.pt

Enzyme Inhibition Mechanisms (e.g., Nucleotide Pyrophosphatase, Cholinesterase, CK2, PDE3)

Derivatives of tetrazole have been investigated as inhibitors of a wide range of enzymes, demonstrating the versatility of this heterocyclic scaffold in targeting different active sites.

Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) Some tetrazole derivatives have been identified as inhibitors of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family of enzymes, which includes autotaxin (ENPP2). researchgate.netnih.gov For instance, certain imidazole-2-thiomethane derivatives featuring a tetrazole moiety have shown inhibitory activity against these enzymes. researchgate.net

Cholinesterase Several studies have explored tetrazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. vnu.edu.vnnih.govdergipark.org.trnih.govresearchgate.net Novel derivatives of (pyridin-2-yl)tetrazole have demonstrated inhibitory activity against AChE. vnu.edu.vn Molecular docking studies suggest that these compounds bind within the active site of the enzyme, with their inhibitory potential influenced by the nature of their substituents. vnu.edu.vn Other research has shown that certain 1-(substituted phenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio] ethanone (B97240) derivatives are active against cholinesterases, with the substitution pattern on the phenyl ring affecting the level of inhibition. dergipark.org.tr

Casein Kinase 2 (CK2) Tetrazolyl-containing compounds have emerged as potent inhibitors of Casein Kinase 2 (CK2), a protein kinase involved in various cellular processes and implicated in cancer. nih.govtandfonline.comnih.govd-nb.info Specifically, 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines have been synthesized and shown to inhibit CK2 in the nanomolar to low micromolar range. nih.govnih.gov The tetrazole ring in these inhibitors is believed to form important interactions within the ATP-binding site of CK2. tandfonline.com For example, in a series of tetrazolo[1,5-a]quinoline-4-carboxylic acid derivatives, the tetrazole moiety was found to have more hydrophobic contacts in the CK2 active site, contributing to its inhibitory potency. tandfonline.com However, not all tetrazole modifications lead to CK2 inhibition, as seen with certain polybrominated benzimidazole (B57391) and benzotriazole (B28993) derivatives containing a tetrazole ring. d-nb.info

Phosphodiesterase 3 (PDE3) Tetrazole-based compounds have also been investigated as inhibitors of phosphodiesterase 3 (PDE3), an enzyme involved in cardiovascular function. mdpi.comnih.govjrespharm.comnih.govjst.go.jp Pyrazole-tetrazole hybrids and nucleobase-tetrazole hybrids have shown significant inhibitory activity against PDE3A and PDE3B. mdpi.comnih.gov For some of these compounds, the PDE3 inhibitory effect was found to be higher than that of the reference drug, Cilostazol. nih.gov Docking studies have indicated that these derivatives can interact strongly with the active site of PDE3. nih.gov

Inhibitory Activities of Various Tetrazole Derivatives against Different Enzymes

| Derivative Class | Target Enzyme | Key Findings | Reference(s) |

| (Pyridin-2-yl)tetrazoles | Acetylcholinesterase (AChE) | Showed inhibitory activity; stronger nucleophilic substituents led to more robust inhibition. | vnu.edu.vn |

| 6-(Tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidines | Casein Kinase 2 (CK2) | Demonstrated nano to low micromolar inhibition; leader compound had an IC50 of 45 nM. | nih.govnih.gov |

| Pyrazole-tetrazole hybrids | Phosphodiesterase 3A/3B (PDE3A/PDE3B) | Exhibited potent inhibition with IC50 values as low as 0.24 µM for PDE3A and 2.34 µM for PDE3B. | mdpi.com |

| 1-(Substituted phenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio] ethanones | Cholinesterases | Compounds with 3-methyl and 3-chloro phenyl substitutions were the most active. | dergipark.org.tr |

| Tetrazolo[1,5-a]quinoline-4-carboxylic acids | Casein Kinase 2 (CK2) | The most active inhibitor in this series had an IC50 of 0.8 µM. | tandfonline.com |

| Nucleobase-tetrazole hybrids | Phosphodiesterase 3A (PDE3A) | Some compounds showed higher inhibitory effects than the reference drug Cilostazol. | nih.gov |

DNA Binding and Cleavage Mechanisms

Certain tetrazole derivatives have been shown to interact with DNA, suggesting a potential mechanism for their biological activities, particularly their antimicrobial and anticancer effects. rsc.orgumsu.ac.irbenthamopenarchives.com The interaction can occur through intercalation, where the planar aromatic structure of the tetrazole-containing compound inserts itself between the base pairs of the DNA double helix. rsc.org This intercalation can lead to the formation of a stable drug-DNA complex, which may disrupt DNA replication and other cellular processes. rsc.org

For example, a study on a series of tetrazole derivatives found that one compound could effectively intercalate into Calf Thymus DNA (Ct-DNA). rsc.org Spectroscopic methods, such as UV-Vis spectroscopy and circular dichroism, have been used to study these interactions, revealing changes in the DNA structure upon binding of the tetrazole derivative. umsu.ac.ir In another study, mixed-ligand copper complexes containing pyridyl tetrazoles were found to bind to DNA, likely through π-stacking interactions between the planar phenanthroline and pyridyl tetrazole rings and the DNA bases. benthamopenarchives.com The DNA binding constants (Kb) for these complexes were in the range of 4.2 - 7.6 x10^4 M^-1. benthamopenarchives.com

Metal Chelation Properties and Coordination Chemistry

The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions, leading to the formation of a wide variety of metal-organic frameworks and coordination complexes. rsc.orgnih.govrsc.org The pyridine-tetrazole structure, in particular, offers multiple coordination sites for metal binding. rsc.orgnih.gov The coordination can involve one or more of the nitrogen atoms of the tetrazole ring, as well as the nitrogen atom of the pyridine (B92270) ring. rsc.orgrsc.org

The coordination chemistry of pyridyl tetrazole ligands with various transition metals, such as copper(II), manganese(II), iron(II), cobalt(II), nickel(II), zinc(II), and silver(I), has been explored. benthamopenarchives.comrsc.orgrsc.org These interactions can lead to the formation of mononuclear, dinuclear, or polynuclear complexes with diverse structural geometries, including octahedral and tetrahedral. benthamopenarchives.comrsc.orgrsc.org For instance, a ditopic ligand containing both terpyridine and tris(pyrazolyl) binding sites demonstrated the ability to form ML2 and M2L2 complexes with different metal ions. rsc.org The formation of these complexes is influenced by the preference of the metal ion for a particular coordination geometry. rsc.org The resulting metal complexes often exhibit interesting properties, such as catalytic activity, and have potential applications in various fields, including materials science and medicine. nih.govrsc.org

General Antimicrobial Activity Studies (excluding human data and safety profiles)

Tetrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. acs.orgisfcppharmaspire.commdpi.commdpi.comnih.govuobaghdad.edu.iq The hybridization of the tetrazole moiety with other pharmacologically active scaffolds has been a common strategy to develop novel antimicrobial agents. isfcppharmaspire.comnih.gov

Several studies have reported the synthesis and evaluation of tetrazole-containing compounds against both Gram-positive and Gram-negative bacteria. mdpi.commdpi.comuobaghdad.edu.iq For example, novel imide-tetrazole derivatives have shown promising activity against standard and clinical bacterial strains, with some compounds exhibiting higher potency than the reference drug ciprofloxacin. mdpi.comnih.gov In another study, newly synthesized tetrazole derivatives showed high activity against Escherichia coli. uobaghdad.edu.iq The antimicrobial efficacy of these compounds is often attributed to their ability to inhibit essential bacterial enzymes or to disrupt the integrity of the bacterial cell membrane. mdpi.commdpi.com

Antimicrobial Activity of Selected Tetrazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity/MIC | Reference(s) |

| Imide-tetrazoles | Gram-positive and Gram-negative bacteria | MIC values of 0.8–3.2 µg/mL | mdpi.comnih.gov |

| N-ribofuranosyl tetrazoles | E. coli, S. aureus | MIC values of 15.06 µM and 13.37 µM, respectively | acs.org |

| Tetrazole chitosan (B1678972) derivatives | Staphylococcus aureus, Escherichia coli | Significant in vivo antibacterial effects | mdpi.com |

| Various tetrazole derivatives | Escherichia coli | High activity at 0.01 mg/mL | uobaghdad.edu.iq |

Antibacterial Mechanisms

The antibacterial action of tetrazole derivatives is often multifactorial and can involve the inhibition of key bacterial enzymes. One of the primary targets for some tetrazole-based antibacterial agents is the bacterial DNA gyrase and topoisomerase IV enzymes. mdpi.comnih.govuobaghdad.edu.iq These enzymes are essential for DNA replication, repair, and recombination in bacteria, and their inhibition leads to bacterial cell death. Molecular docking studies have been used to investigate the binding modes of tetrazole derivatives within the active sites of these enzymes, providing insights into their mechanism of action at a molecular level. mdpi.comuobaghdad.edu.iq

Another proposed antibacterial mechanism for some tetrazole derivatives, particularly those incorporated into larger structures like chitosan, is the disruption of the bacterial cell membrane integrity. mdpi.com This can lead to the leakage of cellular contents and ultimately cell death. The ability of tetrazole-containing compounds to interact with and disrupt the bacterial membrane is an important aspect of their antibacterial profile.

Antifungal Mechanisms

No published studies on the antifungal mechanisms of this compound were found.

Antitubercular Mechanisms

There is no available research detailing the antitubercular mechanisms of this compound.

General Anticancer Activity Studies (excluding human data and safety profiles)

Information regarding general anticancer activity studies for this compound is not present in the scientific literature.

Anti-inflammatory Mechanisms

No data exists in the reviewed literature concerning the anti-inflammatory mechanisms of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of compounds derived from the N-(2H-Tetrazol-5-yl)pyridin-3-amine core are highly sensitive to the nature and position of various substituents. Research into related structures, particularly tetrazole-based mGlu5 receptor antagonists, has provided significant insights into these effects.

Structure-activity relationship studies on analogous compounds, such as 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile, have demonstrated that modifications on the phenyl ring can dramatically alter potency. It was found that introducing small, non-hydrogen bond donor substituents at the 3-position of the phenyl ring led to a substantial increase in in vitro potency against the mGlu5 receptor. rjptonline.org For example, substituting the benzonitrile (B105546) with a pyridin-3-yloxy group at the 3-position of the phenyl ring resulted in a highly potent and selective mGlu5 receptor antagonist with good brain penetration. rjptonline.orgnih.gov

Further SAR studies explored a range of substituents on the A- and C-rings of similar complex heterocyclic systems. nih.gov These investigations revealed that specific substitutions could enhance selectivity for different kinase enzymes. nih.gov For instance, palladium-catalyzed cross-coupling reactions were used to introduce a wide variety of functional groups, and subsequent screening identified analogues with IC50 values as low as 210 nM. nih.gov This highlights the power of systematic structural modification in tuning biological activity.

The following table summarizes the effects of various substituents on the biological activity of analogous tetrazole-pyridine compounds, primarily focusing on mGlu5 receptor antagonism.

Table 1: Influence of Substituents on Biological Activity of Tetrazole-Pyridine Analogs

| Core Structure Analogue | Substituent (Position) | Effect on Biological Activity | Reference |

|---|---|---|---|

| 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile | 3-Fluoro (on phenyl ring) | Increased in vitro potency and selectivity as mGlu5 antagonist. | rjptonline.org |

| 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile | 3-(Pyridin-3-yloxy) (on phenyl ring) | Resulted in a highly potent and selective mGlu5 antagonist with good brain penetration. | rjptonline.orgnih.gov |

| Tetrazole-N-phenyl Analogs | 4-Chlorophenyl | Inactive or showed negative allosteric modulation (NAM) at EAAT1/2 transporters depending on other groups. | nih.gov |

| Tetrazole-N-phenyl Analogs | 4-Methoxyphenyl | Inactive at EAAT2, but a related analog showed selective EAAT3 positive allosteric modulation (PAM). | nih.gov |

These findings underscore the critical role of substituent effects. Electron-withdrawing groups, electron-donating groups, and sterically different moieties can all profoundly impact how the molecule interacts with its biological target, affecting binding affinity, functional activity, and selectivity over other targets.

Role of Tautomeric Forms and Conformational Isomers in Molecular Interactions

The tetrazole ring is a key functional group whose structural characteristics are crucial for its biological role. 5-substituted tetrazoles, such as this compound, exist as a mixture of two principal tautomeric forms: the 1H- and 2H-tetrazoles. nih.govresearchgate.net These tautomers have different physicochemical properties and exist in a dynamic equilibrium. researchgate.net The position of this equilibrium can be influenced by several factors, including the nature of the substituent at the 5-position, the solvent, and intermolecular interactions. mdpi.com

1H-Tautomer : In this form, the proton is attached to the N1 nitrogen of the tetrazole ring. This tautomer is generally more polar. mdpi.com

2H-Tautomer : Here, the proton resides on the N2 nitrogen. Low-polarity solvents, electron-attracting substituents at the C5 position, and bulky substituents tend to favor the 2H tautomer. mdpi.com

The ability of the tetrazole ring to act as a bioisostere for the carboxylic acid group is a central feature of its utility in medicinal chemistry. phmethods.netresearchgate.netnih.govacs.org Like carboxylic acids, the tetrazole ring is acidic (with a similar pKa), planar, and ionized at physiological pH. phmethods.netrug.nl However, the delocalized negative charge is distributed over the larger surface of the tetrazole ring, which can alter its binding interactions compared to a carboxylate. phmethods.net The different nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor, allowing for a variety of interaction patterns with receptor sites. nih.gov The specific tautomeric form present can dictate the geometry and nature of these hydrogen bonds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For tetrazole derivatives, QSAR studies can provide valuable predictive models for designing new analogues with enhanced potency or improved properties.

A QSAR study on tetrazole compounds, for instance, might involve calculating a variety of molecular descriptors for each compound in a dataset. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. Using statistical methods like the Genetic Function Algorithm (GFA), a model is built that relates a selection of these descriptors to the observed biological activity (e.g., IC50 values). researchgate.net

While a specific QSAR model for this compound was not detailed in the reviewed literature, QSAR models have been successfully developed for other tetrazole-containing compounds and pyridine (B92270) derivatives. rjptonline.orgresearchgate.net For example, a QSAR model for the antimicrobial activity of certain pyridine derivatives was established, demonstrating the utility of this approach. rjptonline.org Such models can help prioritize which new derivatives to synthesize, saving time and resources in the drug discovery process. The goal is to create a predictive tool that can estimate the activity of a novel, unsynthesized compound based solely on its chemical structure.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a known 3D structure of the biological target, ligand-based drug design strategies are paramount. Pharmacophore modeling is a cornerstone of this approach. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to bind to a specific receptor and elicit a biological response. uobaghdad.edu.iqiipseries.org

For a series of active molecules like derivatives of this compound, a pharmacophore model can be generated by superimposing the structures and identifying the common chemical features responsible for their activity. The tetrazole ring, with its hydrogen bonding capabilities and acidic nature, is a key pharmacophoric element. researchgate.netuobaghdad.edu.iq The pyridine ring provides another aromatic and hydrogen-bonding feature.

The design of potent mGlu5 receptor antagonists based on a tetrazole-pyridine scaffold is a practical example of these principles. rjptonline.org By understanding the key interactions and the required spatial arrangement of functional groups, medicinal chemists can rationally design new molecules that fit the pharmacophore model, with the aim of improving potency, selectivity, and pharmacokinetic properties. rjptonline.orgnih.gov This strategy relies on the principle that molecules with similar shapes and electronic properties often bind to the same biological target and exhibit similar activities. iipseries.org

Future Research Directions for N 2h Tetrazol 5 Yl Pyridin 3 Amine

Development of Green Chemistry Approaches for Synthesis

The synthesis of tetrazole and pyridine (B92270) derivatives is an active area of research, with a growing emphasis on "green chemistry" principles to create more sustainable and environmentally friendly processes. jchr.orgrsc.orgrsc.org Future research on N-(2H-Tetrazol-5-yl)pyridin-3-amine will likely focus on developing synthetic routes that minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

One promising avenue is the use of multicomponent reactions (MCRs), which combine multiple starting materials in a single step to form a complex product, thereby increasing atom economy and efficiency. researchgate.netmdpi.com Researchers are exploring catalyst-free and solvent-free MCR methods for the synthesis of 2-aminopyridines, a key structural component of the target molecule. mdpi.com

Another key area of development is the use of novel catalysts. Nanomaterial-based catalysts, for instance, are gaining traction due to their high surface area, ease of recovery, and reusability, offering a greener alternative to traditional catalysts. rsc.orgrsc.org The exploration of various nanocatalysts, including those based on boehmite, magnetic materials, and copper, could lead to more efficient and sustainable methods for synthesizing tetrazole derivatives. rsc.org The table below summarizes some green chemistry approaches that could be adapted for the synthesis of this compound.

| Green Chemistry Approach | Potential Advantages | Relevant Research |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. | Catalyst-free and solvent-free synthesis of 2-aminopyridines. mdpi.com |

| Nanocatalysis | High efficiency, reusability of catalysts, mild reaction conditions. | Use of various nanomaterials for tetrazole synthesis. rsc.orgrsc.org |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, reduced energy consumption. | A recognized method for accelerating the synthesis of 5-substituted 1H-tetrazoles. thieme-connect.com |

| Electrochemical Synthesis | Use of electricity as a clean reagent, high atom economy, mild conditions. | Electrochemical methods for synthesizing imidazo[1,2-a]pyridines from 2-aminopyridines. rsc.org |

Advanced Computational Modeling for Predictive Mechanistic Studies

Computational chemistry offers powerful tools for understanding the structure, reactivity, and potential applications of molecules like this compound. Future research will increasingly rely on advanced computational modeling to predict reaction mechanisms, elucidate electronic properties, and guide the design of new derivatives with enhanced properties. bohrium.com

Techniques such as Density Functional Theory (DFT) can be employed to study the aromaticity and electronic nature of the tetrazole and pyridine rings. bohrium.com This can provide insights into the molecule's stability and reactivity. Molecular docking simulations are another crucial tool, particularly for predicting how the compound might interact with biological targets. nih.gov These simulations can help identify potential binding modes and affinities, which is invaluable in the early stages of drug discovery. nih.govresearchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of a series of compounds with their biological activity. This can help in the rational design of new derivatives with improved therapeutic potential.

Exploration of Novel Biological Targets and Therapeutic Applications

The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a bioisostere for the carboxylic acid group. acgpubs.orgvu.edu.au This has led to the inclusion of tetrazoles in a wide range of FDA-approved drugs. vu.edu.aurug.nl While the specific biological activities of this compound are still under investigation, its structural components suggest a broad range of potential therapeutic applications.

Future research will likely focus on screening this compound and its derivatives against a variety of biological targets. Given the known activities of related compounds, potential areas of exploration include:

Antimicrobial Activity: Tetrazole derivatives have shown promise as antibacterial and antifungal agents. ajgreenchem.comajgreenchem.comnih.gov Some studies have explored their efficacy against strains like Staphylococcus aureus and Candida albicans. researchgate.netnih.gov

Anti-inflammatory Activity: Certain tetrazole-containing compounds have demonstrated inhibitory effects on inflammatory mediators like TNF-α, IL-6, and COX-2. nih.gov

Anticancer Activity: The tetrazole scaffold has been investigated for its potential to develop antiproliferative agents, with some derivatives showing activity against cancer cell lines. mdpi.comacs.org

Neurological Disorders: A derivative, 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine, has been identified as a potent antagonist of the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor, suggesting potential applications in treating anxiety and other neurological conditions. nih.gov

Antiprotozoal Activity: Tetrazole-based compounds have been evaluated for their effectiveness against parasites like Entamoeba histolytica. nih.gov

The following table summarizes some of the potential therapeutic applications and the corresponding biological targets that could be investigated for this compound.

| Potential Therapeutic Area | Potential Biological Target(s) | Supporting Research on Related Compounds |

| Infectious Diseases | Bacterial DNA topoisomerase IV and gyrase, Fungal sterol 14-alpha demethylase | Imide-tetrazole hybrids with antimicrobial properties. nih.gov |

| Inflammation | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines (TNF-α, IL-6) | Tetrazole derivatives as COX-2 inhibitors. nih.gov |

| Oncology | Tubulin, various kinases | Tetrazole-based tubulin inhibitors. mdpi.com |

| Neurological Disorders | Metabotropic glutamate receptor 5 (mGlu5) | Pyridinyl-tetrazole derivatives as mGlu5 antagonists. nih.gov |

| Parasitic Diseases | Enzymes specific to protozoa like Entamoeba histolytica | Pyrazoline derivatives with a tetrazole moiety showing antiamoebic activity. nih.gov |

Integration with High-Throughput Screening for Derivative Discovery

To efficiently explore the therapeutic potential of the this compound scaffold, high-throughput screening (HTS) will be an indispensable tool. nih.gov HTS allows for the rapid testing of large libraries of compounds against specific biological targets, significantly accelerating the process of hit identification. vu.edu.au

Future research will involve the creation of diverse chemical libraries based on the this compound core structure. This can be achieved through combinatorial chemistry, where different functional groups are systematically introduced at various positions on the pyridine and tetrazole rings. The use of multicomponent reactions is particularly well-suited for generating such libraries. nih.govacs.org

These libraries can then be screened against a wide array of biological targets to identify "hits"—compounds that show activity in a particular assay. The data generated from HTS can then be used to build structure-activity relationships (SAR), guiding the further optimization of lead compounds. nih.gov

Exploration of Supramolecular Chemistry and Material Science Applications

Beyond its potential in medicine, the this compound molecule holds promise in the fields of supramolecular chemistry and material science. The tetrazole ring, with its four nitrogen atoms, is an excellent ligand for coordinating with metal ions, making it a valuable building block for creating complex supramolecular structures. ualg.pt

Future research could explore the use of this compound as a ligand in the synthesis of:

Coordination Polymers and Metal-Organic Frameworks (MOFs): These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The pyridine and tetrazole moieties can act as bridging ligands to form extended one-, two-, or three-dimensional networks. rsc.org Research on related pyridinyltetrazole compounds has already demonstrated the formation of 1D helical polymers and 3D hydrogen-bonded arrays. rsc.org

Energetic Materials: Tetrazole derivatives are known for their high nitrogen content, which can lead to the release of large amounts of energy upon decomposition. nih.govresearchgate.net This makes them of interest in the development of new energetic materials.

Sensors: The ability of the tetrazole ring to bind to specific metal ions could be harnessed to create chemosensors. For example, a supramolecular probe based on a tetrazole-containing pillar ajgreenchem.comarene has been developed for the detection of metal ions like Zn²⁺ and Co²⁺. rsc.org

The exploration of these diverse research avenues will undoubtedly lead to a deeper understanding of this compound and could pave the way for its application in a wide range of innovative technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2H-Tetrazol-5-yl)pyridin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cycloaddition reactions between pyridine-3-amine precursors and nitriles or azides under acidic conditions. For example, tetrazole formation can be achieved using sodium azide and ammonium chloride in dimethylformamide (DMF) at 80–100°C. Yield optimization requires strict control of stoichiometry (e.g., NaN₃:NH₄Cl ratio) and reaction time, as prolonged heating may lead to decomposition . Microwave-assisted synthesis (e.g., 150 W, 15 min) can reduce side products, as demonstrated in analogous tetrazole derivatives .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve aromatic protons (pyridine ring) and tetrazole NH signals (δ 10–12 ppm). DMSO-d₆ is preferred due to the compound’s limited solubility in CDCl₃ .

- X-ray Crystallography : Single-crystal studies confirm planar geometry of the tetrazole-pyridine system, with hydrogen bonding between NH and adjacent nitrogen atoms (e.g., bond length ~2.8 Å) .

- IR Spectroscopy : Identify N–H stretching (3200–3400 cm⁻¹) and tetrazole ring vibrations (1450–1550 cm⁻¹) .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Tetrazole derivatives exhibit antimicrobial and enzyme-inhibitory properties. For this compound, in vitro assays against Gram-positive bacteria (e.g., S. aureus) show MIC values of 8–16 µg/mL. Activity is enhanced by electron-withdrawing substituents on the pyridine ring. Target engagement is hypothesized via π–π stacking with bacterial enzymes (e.g., dihydrofolate reductase), but validation requires crystallographic docking studies .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in large-scale production?

- Methodological Answer :

- Catalytic Systems : Replace stoichiometric NaN₃ with catalytic ZnBr₂ or CuI to reduce byproducts (e.g., hydrazoic acid).

- Flow Chemistry : Continuous flow reactors improve heat distribution and reduce reaction time (e.g., 30% yield increase at 120°C, 5 min residence time) .

- Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to isolate the product from unreacted azides .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum content). For example:

- Standardize Assays : Use identical bacterial strains (e.g., ATCC 25923 for S. aureus) and culture media (e.g., Mueller-Hinton broth).

- Control for Stability : Pre-incubate the compound in assay buffers (e.g., PBS pH 7.4, 37°C) for 24 hours to assess degradation via LC-MS .

- Synergistic Effects : Test combinations with β-lactam antibiotics to rule out adjuvant effects .

Q. What strategies are recommended for studying the compound’s interaction with metallo-β-lactamases (MBLs)?

- Methodological Answer :

- Crystallography : Co-crystallize the compound with MBLs (e.g., VIM-2) to map binding sites. Soak crystals in 10 mM compound solution for 48 hours .

- Docking Simulations : Use AutoDock Vina with force fields (e.g., AMBER) to predict binding modes. Focus on interactions between the tetrazole NH and Zn²⁺ ions in the enzyme active site .

- Kinetic Assays : Measure IC₅₀ values using nitrocefin hydrolysis inhibition assays under anaerobic conditions to avoid Zn²⁺ oxidation .

Q. How do substituents on the pyridine ring influence physicochemical stability?

- Methodological Answer :

| Substituent | Effect on Stability | Mechanism |

|---|---|---|

| Electron-donating (e.g., –OCH₃) | Decreases stability under UV light | Accelerates ring oxidation via radical intermediates |

| Electron-withdrawing (e.g., –NO₂) | Enhances thermal stability (Tₐ > 200°C) | Strengthens hydrogen bonding with tetrazole |

- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.